molecular formula C9H12O B152003 (Ethoxymethyl)benzene CAS No. 539-30-0

(Ethoxymethyl)benzene

Cat. No.: B152003
CAS No.: 539-30-0
M. Wt: 136.19 g/mol
InChI Key: AXPZDYVDTMMLNB-UHFFFAOYSA-N
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Description

(Ethoxymethyl)benzene, also known as benzyl ethyl ether, is an organic compound with the molecular formula C₉H₁₂O. It is a colorless liquid with a pleasant aromatic odor. This compound is used in various chemical processes and has significant applications in both industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethoxymethyl)benzene can be synthesized through the Williamson ether synthesis, which involves the reaction of benzyl chloride with sodium ethoxide. The reaction typically occurs under reflux conditions in an anhydrous solvent such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic etherification of benzyl alcohol with ethanol. This process often employs acidic catalysts such as sulfuric acid or zeolites to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: (Ethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield benzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

    Oxidation: Benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used[][3].

Scientific Research Applications

(Ethoxymethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (ethoxymethyl)benzene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of benzaldehyde. In reduction reactions, it serves as a substrate for reducing agents, yielding benzyl alcohol. The pathways involved include electron transfer and nucleophilic attack .

Comparison with Similar Compounds

    Benzyl methyl ether: Similar structure but with a methyl group instead of an ethyl group.

    Benzyl propyl ether: Similar structure but with a propyl group instead of an ethyl group.

    Benzyl butyl ether: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: (Ethoxymethyl)benzene is unique due to its specific reactivity and applications in various chemical processes. Its ethoxy group provides distinct chemical properties compared to other benzyl ethers, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

ethoxymethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZDYVDTMMLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060230
Record name Benzyl ethyl ether
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless oily liquid with a powerful, fruity, rather sharp aroma
Record name Benzyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

87.00 to 88.00 °C. @ 30.00 mm Hg
Record name Benzyl ethyl ether
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Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Benzyl ethyl ether
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Density

0.947-0.951 (20°)
Record name Benzyl ethyl ether
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CAS No.

539-30-0
Record name Benzyl ethyl ether
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Record name Benzyl ethyl ether
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Record name Benzyl ethyl ether
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Record name Benzene, (ethoxymethyl)-
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Record name Benzyl ethyl ether
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Record name Benzyl ethyl ether
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Record name BENZYL ETHYL ETHER
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Record name Benzyl ethyl ether
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In a manner similar to Example 17, 126.5 g of benzyl chloride, 794 g of a 9 wt-% solution of sodium ethylate in ethanol, 12 g CoCl2. 6 H2O, 6 g manganese powder and 1 g Na2S2O4 were reacted with CO. After the usual processing, 8 g of benzyl chloride, 109 g of phenylacetic acid ethyl ester (yield 71%), 8 g of phenylacetic acid (yield 6%) and 1 g of ethylbenzyl ether were isolated.
Quantity
126.5 g
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reactant
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CoCl2
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12 g
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reactant
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1 g
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6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common structural features and spectroscopic characteristics of (ethoxymethyl)benzene derivatives found in natural products?

A1: this compound often appears as a structural motif in various naturally occurring bromophenols. For example, 3-bromo-4-[3-bromo-4,5-dihydroxybenzyl] -5-(ethoxymethyl) benzene-1,2-diol, isolated from the red alga Polysiphonia urceolata [], exemplifies this pattern. These compounds are typically characterized using spectroscopic techniques such as UV, IR, MS, 1H and 13C NMR, and 2D NMR [, ].

Q2: Can you describe the synthesis and biological activity of bromophenol derivatives containing the this compound moiety?

A2: Researchers have successfully synthesized 3,4‐dibromo‐5‐(2,3‐dibromo‐4,5‐dihydroxybenzyl)‐6‐this compound‐1,2‐diol (compound 3 in the cited study []). This bromophenol, along with other synthesized derivatives, exhibited inhibitory activity against human carbonic anhydrase (CA) isoforms I and II. These enzymes play a crucial role in pH regulation. Interestingly, compound 3 showed stronger inhibitory activity against hCA I than the clinically used acetazolamide [].

Q3: How does the presence of an this compound group influence the chemical reactivity of a molecule?

A3: Research suggests that the this compound group can participate in intramolecular interactions that influence a molecule's overall conformation and stability. For instance, in the crystal structure of 1,4-bis[(diphenylphosphineoxide)methyl] - 2,5 - bis (ethoxymethyl) benzene, weak hydrogen bonds were observed between the diphenylphosphine oxide and the ethoxymethyl substituents []. These interactions can impact the molecule's stability and potentially influence its interactions with biological targets.

Q4: Are there analytical methods to detect this compound derivatives in complex matrices?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to detect this compound derivatives, specifically Benzoyl-2-ethoxymethyl benzene, in complex matrices like cattle dung []. This approach highlights the potential of GC-MS in monitoring the presence of these compounds in environmental samples, contributing to our understanding of their fate and potential impact.

Q5: What are the future directions for research on this compound derivatives?

A5: Further investigation is needed to fully elucidate the structure-activity relationships of this compound-containing compounds, especially regarding their carbonic anhydrase inhibition and potential antioxidant activities [, ]. Exploring the impact of structural modifications on their activity, potency, and selectivity will be crucial. Additionally, research focusing on their environmental fate, degradation pathways, and potential toxicological effects is essential to ensure their safe and sustainable use.

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